Met-enkephalinamide
Overview
Description
Met-enkephalinamide is a pentapeptide involved in regulating nociception (pain sensation) in the body . It is an endogenous ligand that binds to the body’s opioid receptors . The main functions of Met-enkephalinamide concern analgesia, stress response regulation, and peristalsis modulation .
Synthesis Analysis
Met-enkephalinamide can be synthesized using a method for the solid-phase peptide synthesis in water . This method involves the development of several types of water-soluble protected amino acids and their application to the solid-phase peptide synthesis in water .Molecular Structure Analysis
The molecular formula of Met-enkephalinamide is C27H36N6O6S . It has a molecular weight of 572.7 g/mol . The structure of Met-enkephalinamide includes a sequence of amino acids: Tyr-Gly-Gly-Phe-Met .Chemical Reactions Analysis
The chemical reactions of Met-enkephalinamide involve the solid-phase synthesis of enkephalin precursor chains followed by a Cu I-catalyzed azide-alkyne cycloaddition . This process aims to improve the in vivo analgesic efficacy .Physical And Chemical Properties Analysis
Met-enkephalinamide has a molecular weight of 572.7 g/mol . It has a molecular formula of C27H36N6O6S . The InChIKey of Met-enkephalinamide is HBDDEVHKKBWEQT-FKBYEOEOSA-N .Scientific Research Applications
Hormonal and Metabolic Responses
Research on Met-enkephalinamide and its analogues indicates significant hormonal and metabolic responses. An enkephalin analogue, DAMME, has been shown to influence serum levels of several hormones including prolactin, growth hormone, luteinising hormone, follicle-stimulating hormone, cortisol, and corticotrophin, alongside metabolic changes such as alterations in blood-glycerol, lactate, alanine, and glucose levels. These effects suggest that enkephalins might mediate neuroendocrine regulation through opiate-binding receptors, underscoring a potential link between perception, behavior, and hormonal regulation (Stubbs et al., 1978).
Pain Modulation and Cognitive Functions
Met-enkephalinamide has also been studied for its effects on pain tolerance and cognitive functions. Its administration has been found to elevate pain thresholds similar to conventional analgesics without impairing cognitive performance, suggesting its potential as an alternative pain management therapy (Székely et al., 2006).
Cardiovascular Regulation
The cardiovascular effects of methionine-enkephalin (Met5-ENK) reveal its role in cardiovascular regulation. Met5-ENK can induce changes in blood pressure and heart rate through opiate receptors, highlighting a possible peripheral role for enkephalins in cardiovascular homeostasis (Giles et al., 1987).
Hepatocellular Damage Marker
In the context of liver diseases, Met-enkephalin concentrations in liver tissue have been associated with the degree of fibrosis in chronic viral hepatitis type B and C, suggesting the opioid system's involvement in the pathogenesis of liver disease and its potential as a marker for assessing liver fibrosis (Cieśla et al., 2006).
Immune System Interaction
Investigations into the interaction of Met-enkephalin with the immune system have demonstrated its capacity to stimulate interleukin-6 mRNA expression and serum levels, providing insight into the opioid peptides' regulatory role on immunocompetent cells and their potential implications in inflammatory responses, as observed in the context of coronary artery bypass grafting (Zhong et al., 1998).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O6S/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDDEVHKKBWEQT-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975547 | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Met-enkephalinamide | |
CAS RN |
60117-17-1 | |
Record name | Met-enkephalinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060117171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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